

MT-4 Cell Line Authentication and STR Profiling: A Technical Support Guide

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Compound of Interest		
Compound Name:	MT-4	
Cat. No.:	B8107625	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the **MT-4** cell line, focusing on authentication and Short Tandem Repeat (STR) profiling.

Frequently Asked Questions (FAQs)

Q1: What is the MT-4 cell line and why is it used in research?

The **MT-4** cell line is a human T-cell lymphoblastoid cell line. It was established by co-cultivating peripheral leukocytes from a 50-year-old Japanese male with Adult T-cell Leukemia (ATL) with male umbilical cord lymphocytes.[1][2] A key characteristic of **MT-4** cells is that they carry the Human T-cell Lymphotropic Virus type 1 (HTLV-1) and are highly susceptible to infection with Human Immunodeficiency Virus (HIV), making them a valuable model for HIV research.[1][3]

Q2: Why is authentication of the **MT-4** cell line crucial?

Cell line misidentification and cross-contamination are significant problems in biomedical research, potentially leading to invalid scientific conclusions.[4][5][6] Historically, some distributed lots of the **MT-4** cell line have been found to be misidentified.[7][8] Therefore, routine authentication of your **MT-4** cell cultures is essential to ensure the validity and reproducibility of your experimental data.[4][9]

Q3: What is STR profiling and how does it work for cell line authentication?



Short Tandem Repeat (STR) profiling is the gold standard method for authenticating human cell lines.[10] STRs are short, repetitive DNA sequences that vary in length between individuals. By amplifying and analyzing a specific set of STR markers (loci), a unique DNA "fingerprint" for a cell line can be generated.[11][12] This profile is then compared to a reference STR profile from a reputable source to confirm the cell line's identity.[11]

Troubleshooting Guide

Problem 1: My MT-4 cells have a different morphology or growth rate than expected.

- Possible Cause 1: Cross-contamination. Your MT-4 culture may have been contaminated with another, faster-growing cell line.
- Troubleshooting Step: Immediately quarantine the suspicious culture. Perform an STR profiling analysis to determine its identity. Compare the resulting STR profile with the reference profile for MT-4.
- Possible Cause 2: Misidentified Cell Line. The vial of cells you received may have been mislabeled.
- Troubleshooting Step: Authenticate the cell line using STR profiling. If it does not match the
 MT-4 profile, contact the source from which you obtained the cells.
- Possible Cause 3: Culture Conditions. Variations in media, serum, or incubator conditions can affect cell growth and appearance.
- Troubleshooting Step: Review and confirm that your culture conditions match the recommended specifications for the MT-4 cell line (RPMI 1640 + 10% FBS, 37°C, 5% CO2).
 [2]

Problem 2: I have my STR profiling results, but I'm unsure how to interpret them.

- Interpretation Step 1: Obtain a Reference Profile. Download the reference STR profile for the
 MT-4 cell line from a public database like the ATCC or JCRB Cell Bank.[13]
- Interpretation Step 2: Compare Alleles. For each STR locus, compare the alleles (the number of repeats) in your data to the reference profile. A match of ≥80% is generally



required to confirm the identity of a human cell line.

- Interpretation Step 3: Check for Contamination. The presence of more than two alleles at multiple STR loci can indicate cross-contamination with another cell line.[14]
- Tool for Interpretation: Many cell banks and STR testing services provide online tools to compare your STR profile against their databases.[14]

Problem 3: My STR profile shows some differences from the reference profile.

- Possible Cause: Genetic Drift. Cell lines can undergo genetic changes over time and with increasing passage numbers.[14] This can result in minor variations in the STR profile.
- Action: If the percentage match is still high (typically >80%) and the profile is consistent with the parental line, it may be considered a sub-clone. However, it's important to document these changes.
- Possible Cause: Different Reference Profile. Ensure you are comparing your results to the correct and most up-to-date reference STR profile for the MT-4 cell line.

MT-4 STR Profile Data

The following table summarizes the STR profile for the **MT-4** cell line based on data from the JCRB Cell Bank and other sources. Note that minor variations may exist between different sources and lots.



STR Locus	JCRB0135[7]	JCRB1216[7]	PubMed=3155 4688[7]	PubMed=3293 8764[7]
Amelogenin	X,Y	X,Y	X,Y	X,Y
CSF1PO	11,12	11,12	11,12	11,12
D3S1358	17	17	17	17
D5S818	10,11	10,11	10,11	10,11
D7S820	8,10	8,9.3,10	8,10	8,10
D8S1179	10,15	10,15	10,15	10,15
D13S317	12	12	12	12
D16S539	9,12	9,12	9,12	9,12
D18S51	13	13	13	13
D21S11	28,30.3	28,30.3	28,30.3	28,30.3
FGA	23	23	23	23
Penta D	10,13	10,13	10,13	10,13
Penta E	5,15	5,15	5,15	5,15
TH01	7	7	7	7
TPOX	11	11	11	11
vWA	17,18	17,18	17,18	17,18

Experimental Protocols Detailed Methodology for STR Profiling

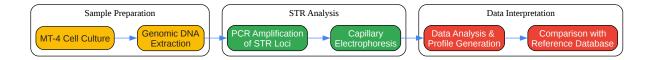
- DNA Extraction:
 - Harvest approximately 1-2 million MT-4 cells.
 - Wash the cells with phosphate-buffered saline (PBS).



- Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
- Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer. A DNA concentration of 1-2 ng/µL is typically sufficient.[4]
- PCR Amplification of STR Loci:
 - Use a commercially available STR profiling kit that amplifies the standard set of STR loci (e.g., those included in the table above).
 - Prepare the PCR reaction mixture according to the kit's protocol, including the extracted genomic DNA, PCR master mix, and primer set.
 - Perform PCR amplification using a thermal cycler with the cycling conditions specified in the kit's manual.
- Fragment Analysis by Capillary Electrophoresis:
 - The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument (e.g., an ABI 3730xl Genetic Analyzer).[15]
 - The instrument's software detects the fluorescent fragments and determines their size relative to an internal size standard.
- Data Analysis and Profile Generation:
 - Specialized software is used to analyze the raw data from the capillary electrophoresis run.
 - The software identifies the alleles present at each STR locus based on the size of the amplified fragments.
 - The resulting STR profile is then compared to a reference database for authentication.[11]

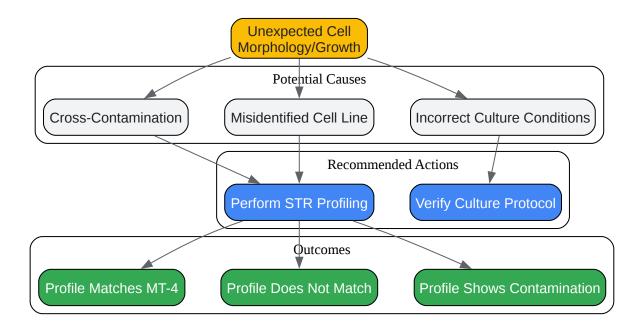
Visualizations





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Caption: Workflow for MT-4 cell line authentication using STR profiling.



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Caption: Troubleshooting logic for unexpected **MT-4** cell behavior.

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